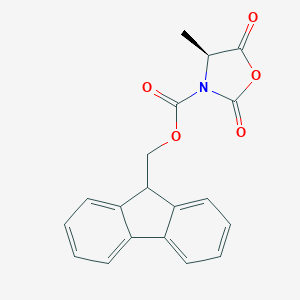

Fmoc-ala-N-carboxyanhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-ala-N-carboxyanhydride is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) derivatives. These compounds are widely used in organic synthesis, particularly in the field of peptide synthesis due to their stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-ala-N-carboxyanhydride typically involves the protection of amino acids using the Fmoc group. One common method is the reaction of the amino acid with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-ala-N-carboxyanhydride undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.

Coupling Reactions: It can react with other amino acids or peptides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form peptide bonds.

Common Reagents and Conditions

Bases: Piperidine, triethylamine

Solvents: Dichloromethane, dimethylformamide (DMF)

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products

The major products formed from these reactions are peptides and oligonucleotides, which are essential in various biochemical applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The use of Fmoc-Ala-NCA in creating biodegradable polymers has significant implications for drug delivery systems. Polypeptides synthesized from Fmoc-Ala-NCA can encapsulate drugs, allowing for controlled release profiles that enhance therapeutic efficacy while minimizing side effects.

Case Study: Poly(alanine) Micelles

- Objective: To evaluate the drug loading capacity of poly(alanine) micelles.

- Findings: Micelles formed from Fmoc-Ala-NCA exhibited high drug loading capacities and sustained release profiles, making them suitable candidates for cancer therapy.

Tissue Engineering

In tissue engineering, Fmoc-Ala-NCA-derived materials have been explored for scaffolding applications. The biocompatibility and biodegradability of polypeptides allow for their integration into biological systems.

Table 2: Applications in Tissue Engineering

| Application | Description |

|---|---|

| Scaffolds | Supports cell growth and tissue regeneration |

| Hydrogels | Provides a moist environment for cells |

Immunotherapy

Recent studies have highlighted the potential of Fmoc-Ala-NCA in developing immunomodulatory glycopolypeptides for cancer immunotherapy. These glycopolypeptides can activate antigen-presenting cells (APCs), enhancing immune responses against tumors.

Case Study: Glycopolypeptide Activation

Mecanismo De Acción

The primary mechanism of action of Fmoc-ala-N-carboxyanhydride involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . This process is facilitated by the formation of a stable carbamate linkage between the Fmoc group and the amino acid .

Comparación Con Compuestos Similares

Similar Compounds

- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid

- **(2S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzoylpyrrolidine-2-carboxylic acid

Uniqueness

Fmoc-ala-N-carboxyanhydride is unique due to its specific structure that provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .

Actividad Biológica

Fmoc-ala-N-carboxyanhydride (Fmoc-Ala-NCA) is a cyclic derivative of amino acids, specifically an N-carboxyanhydride (NCA) of phenylmethoxycarbonyl (Fmoc)-protected alanine. This compound is notable for its role in peptide synthesis and polymer chemistry, where it serves as a building block for polypeptides and other complex structures. Understanding its biological activity is essential for its application in medicinal chemistry and drug design.

Synthesis Methods

Fmoc-ala-NCA can be synthesized through various methods, primarily involving the cyclization of Fmoc-protected amino acids. The most common synthetic route includes the use of phosgene-free methods, which enhance safety and reduce environmental impact. The synthesis typically yields high-purity products suitable for further applications in biochemistry and pharmaceutical development .

- Molecular Formula : C19H15NO5

- Molecular Weight : 341.33 g/mol

- Structure : The compound features a cyclic structure that contributes to its reactivity with nucleophiles, making it useful in forming peptide bonds during polymerization processes .

Fmoc-ala-NCA exhibits several biological activities primarily due to its ability to form peptide bonds efficiently. The incorporation of this compound into polypeptides can influence their stability, bioactivity, and interaction with biological targets. Its reactivity allows for the synthesis of peptides that can mimic natural proteins or serve as therapeutic agents .

Case Studies and Research Findings

- Peptide Synthesis : Research has demonstrated that Fmoc-Ala-NCA can be used to create well-defined peptide polymers. These polymers have been investigated for applications in drug delivery systems, where they facilitate the controlled release of therapeutic agents .

- Antioxidant Activity : Studies on related N-carboxyanhydrides have shown potential antioxidant properties when incorporated into peptides. For example, peptides synthesized from NCAs have been evaluated for their ability to scavenge free radicals, indicating a possible protective effect against oxidative stress in cells .

- Neuroprotective Effects : Some derivatives of NCAs, including those synthesized with alanine, have been studied for neuroprotective effects in models of neurodegenerative diseases. These studies suggest that such compounds may help mitigate cellular damage caused by oxidative stress or inflammation .

Comparative Biological Activity Table

Therapeutic Potential

The ability of Fmoc-ala-NCA to form various peptide structures opens avenues for its use in developing therapeutic agents. Its derivatives have been explored for:

- Controlled Drug Delivery : By creating polymeric systems that can encapsulate drugs and release them in a controlled manner.

- Tissue Engineering : As scaffolds that support cell growth and tissue regeneration.

- Diagnostics : In molecular imaging applications where peptides can be tagged with imaging agents for better visualization of biological processes .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with Fmoc-ala-NCA and its derivatives. Investigations into their interactions with specific biological targets could lead to the development of novel therapeutic strategies against various diseases.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBSZLYHMUTNEJ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.